molecular formula C20H21BrN2O2S B4686746 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide

3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide

Cat. No. B4686746
M. Wt: 433.4 g/mol
InChI Key: OHTXUWMVDJWGBT-MHWRWJLKSA-N
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Description

3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide involves the inhibition of enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of certain kinases and tyrosine phosphatases, which play a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The compound has been shown to have biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide in lab experiments include its potential as a new drug candidate and its ability to inhibit enzymes and receptors involved in various biological processes. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide. One direction is the development of new drug candidates based on the compound's ability to inhibit enzymes and receptors. Another direction is the study of the compound's effects on different types of cancer cells and tissues. Additionally, the compound's potential as a treatment for other diseases such as inflammation and oxidative stress should also be explored.

Scientific Research Applications

The compound has shown potential in scientific research due to its ability to inhibit the activity of certain enzymes and receptors. It has been studied for its potential use in cancer treatment, as well as in the development of new drugs for various diseases.

properties

IUPAC Name

(E)-3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c1-14(2)7-8-25-19-6-5-17(21)11-15(19)10-16(12-22)20(24)23-13-18-4-3-9-26-18/h3-6,9-11,14H,7-8,13H2,1-2H3,(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTXUWMVDJWGBT-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide
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3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide
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3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide
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3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide

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